

Apitolisib (GDC-0980): Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: *Apitolisib*

Cat. No.: *B1684593*

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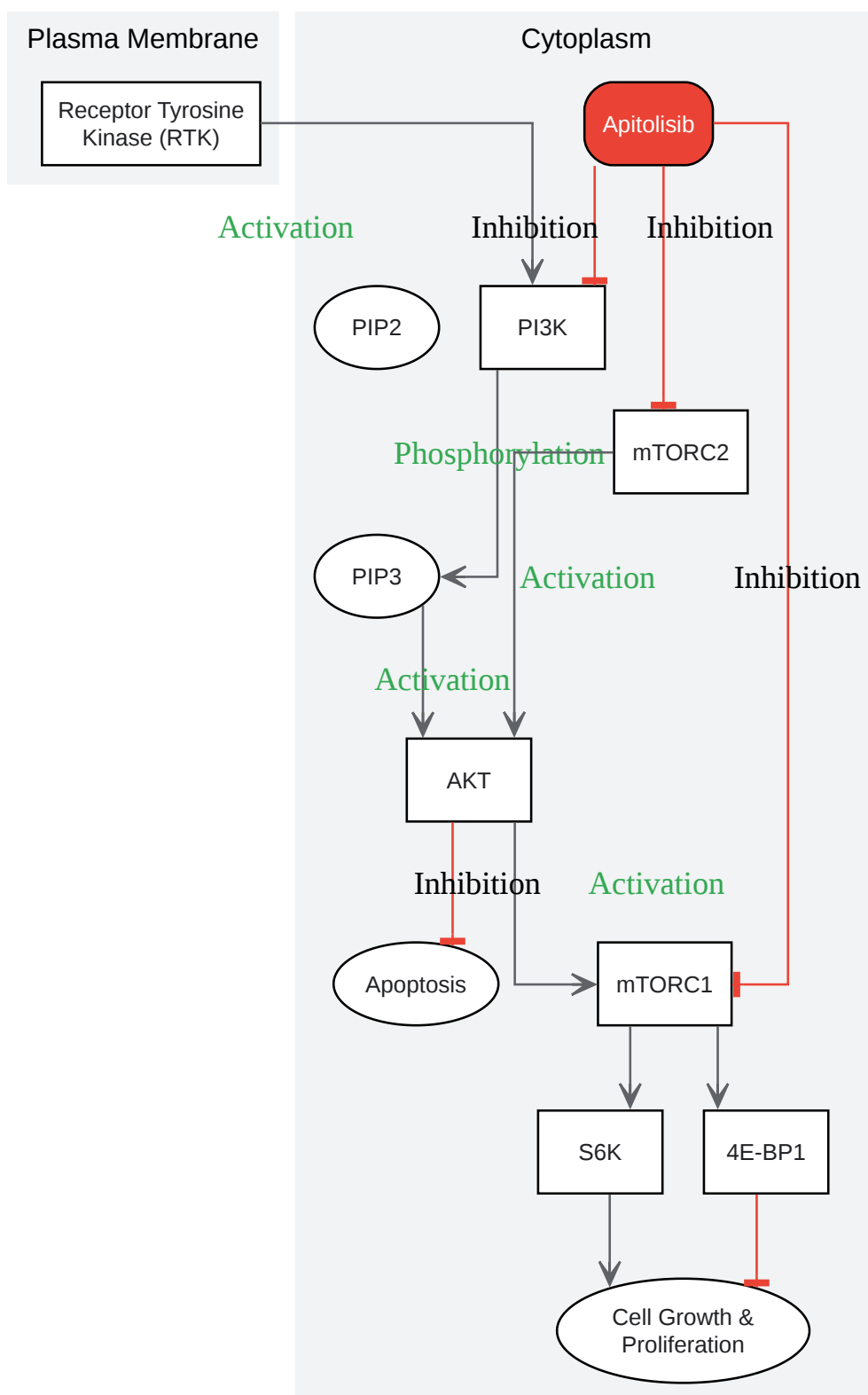
Abstract

Apitolisib, also known as GDC-0980, is a potent and orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2][3] Its ability to simultaneously block two key nodes in the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for cancer research and drug development.[4][5] This document provides detailed application notes and protocols for the preparation and use of **Apitolisib** in cell culture experiments, ensuring reproducible and accurate results.

Mechanism of Action

Apitolisib targets the PI3K/Akt/mTOR pathway, a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] This pathway is frequently dysregulated in various human cancers, making it an attractive target for therapeutic intervention.[3][6][7] **Apitolisib** inhibits both PI3K and the mTORC1/mTORC2 complexes, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of tumor cell growth.[1][2][6][8]

Signaling Pathway Diagram



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Caption: PI3K/mTOR signaling pathway and points of inhibition by **Apitolisib**.

Properties of Apitolisib

A summary of the key properties of **Apitolisib** is presented in the table below.

Property	Value
Synonyms	GDC-0980, RG7422, GNE 390
Molecular Formula	C ₂₃ H ₃₀ N ₈ O ₃ S
Molecular Weight	498.6 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO (approx. 25-27 mg/mL); Insoluble in water and ethanol.[9][10]
Storage (Powder)	-20°C for up to 3-4 years.[10][11]
Storage (Stock Solution)	In DMSO at -80°C for up to 1 year, or -20°C for up to 1 month.[11] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

In Vitro Activity

Apitolisib has demonstrated potent inhibitory activity against PI3K isoforms and mTOR. The IC₅₀ values for various kinases are summarized below.

Target	IC ₅₀ (nM)
PI3K α	5
PI3K β	27
PI3K δ	7
PI3K γ	14
mTOR (Ki)	17

Data sourced from MedChemExpress and Selleck Chemicals.[8][9][12]

Apitolisib has shown cytotoxic and anti-proliferative effects across a broad range of cancer cell lines. The effective concentration can vary significantly depending on the cell line.

Cell Line Type	Typical IC ₅₀ Range (nM)
Prostate Cancer	< 200
Breast Cancer	< 200 - < 500
Non-Small Cell Lung Cancer (NSCLC)	< 200 - < 500
Pancreatic Cancer	< 200 - < 500
Melanoma	< 500
Glioblastoma	50 - 50,000

Data compiled from various sources.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[12\]](#)

Experimental Protocols

Preparation of Apitolisib Stock Solution (10 mM in DMSO)

Materials:

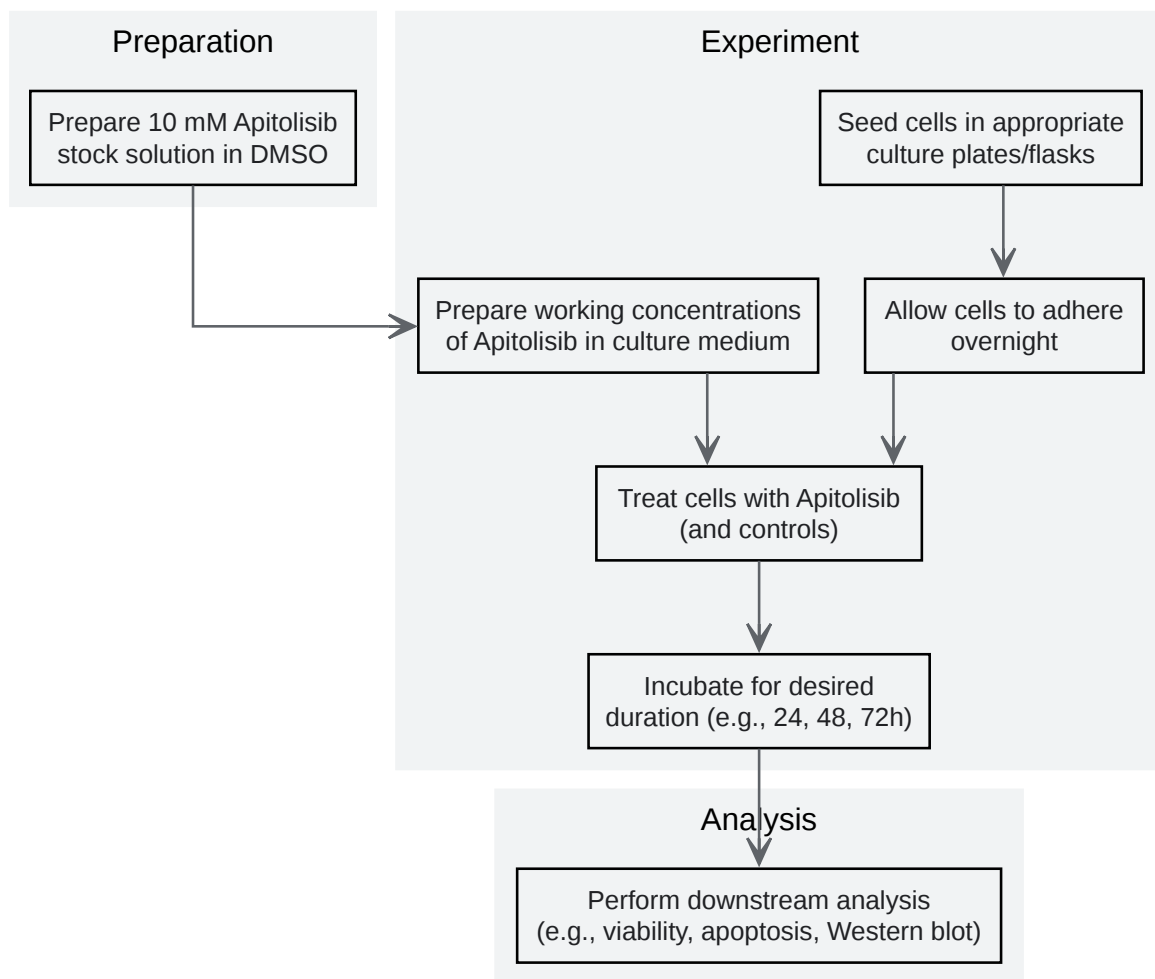
- **Apitolisib** (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipette

Procedure:

- Calculate the required mass of **Apitolisib**:
 - Molecular Weight (MW) of **Apitolisib** = 498.6 g/mol

- To prepare a 10 mM stock solution (which is 0.01 mol/L), you will need:
 - $\text{Mass (g)} = 0.01 \text{ mol/L} * 498.6 \text{ g/mol} * \text{Volume (L)}$
 - For 1 mL (0.001 L) of 10 mM stock, you need 4.986 mg of **Apitolisib**.
- Dissolving **Apitolisib**:
 - Carefully weigh out the calculated amount of **Apitolisib** powder and place it in a sterile tube.
 - Add the appropriate volume of anhydrous DMSO. For example, add 1 mL of DMSO to 4.986 mg of **Apitolisib**.
 - Vortex or sonicate the solution to ensure complete dissolution.^{[11][13]} Gentle warming may also aid in dissolution.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).^[11]

General Workflow for Cell-Based Assays



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Caption: General experimental workflow for using **Apitolisib** in cell culture.

Protocol for Treating Cells with Apitolisib

Materials:

- 10 mM **Apitolisib** stock solution in DMSO
- Complete cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes
- Cells seeded in culture plates

Procedure:

- **Determine Final Concentrations:** Based on literature or preliminary experiments, decide on the final concentrations of **Apitolisib** to be used. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
- **Prepare Intermediate Dilutions (if necessary):** For very low final concentrations, it may be necessary to prepare an intermediate dilution of the 10 mM stock solution in complete culture medium or PBS.
- **Prepare Working Solutions:**
 - Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture volume. For example, to achieve a final concentration of 10 μ M in 1 mL of medium:
 - $(V1)(C1) = (V2)(C2)$
 - $(V1)(10,000 \mu\text{M}) = (1000 \mu\text{L})(10 \mu\text{M})$
 - $V1 = 1 \mu\text{L}$
 - Important: The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced toxicity.[\[9\]](#)
 - Prepare the working solution by diluting the stock solution directly into the complete culture medium. For instance, to treat cells in a well containing 1 mL of medium with 10 μ M **Apitolisib**, add 1 μ L of the 10 mM stock solution to the well.
- **Vehicle Control:** It is crucial to include a vehicle control in your experiment. This consists of treating a set of cells with the same volume of DMSO as used for the highest concentration of **Apitolisib**.
- **Treatment and Incubation:**

- Remove the old medium from the cells and replace it with the medium containing the desired concentration of **Apitolisib** or the vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, proceed with your planned analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), cell cycle analysis, or protein analysis (e.g., Western blotting for p-Akt, p-S6K).

Troubleshooting and Considerations

- Solubility Issues: If precipitation is observed upon dilution of the DMSO stock in aqueous media, consider preparing a more dilute intermediate stock in DMSO or using a carrier solvent system if compatible with your cells.
- DMSO Toxicity: Always include a vehicle control to account for any effects of the DMSO solvent. If toxicity is observed, reduce the final DMSO concentration.
- Cell Line Variability: The sensitivity of different cell lines to **Apitolisib** can vary widely.[6] It is essential to determine the optimal concentration range for each cell line used.
- Stability in Media: While generally stable, the stability of **Apitolisib** in culture media over long incubation periods should be considered. For experiments exceeding 72 hours, it may be necessary to replenish the media with fresh **Apitolisib**.

By following these detailed protocols and considering the specific characteristics of **Apitolisib**, researchers can effectively utilize this potent dual PI3K/mTOR inhibitor in their cell culture experiments to investigate the intricacies of the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes.

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